BenchChemオンラインストアへようこそ!

2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid

mGlu receptor selectivity group II antagonist antidepressant screening

2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid, commonly designated LY341495 (CAS 201943-63-7), is a structurally novel, competitive orthosteric antagonist at metabotropic glutamate (mGlu) receptors. It belongs to the xanthyl-cyclopropyl amino acid class and exhibits a potency rank order of mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4 across human recombinant receptors, with nanomolar IC50 values at group II subtypes (mGlu2: 21 nM; mGlu3: 14 nM) and micromolar activity at group I and most group III subtypes ,.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 201943-63-7
Cat. No. B1675676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid
CAS201943-63-7
Synonyms2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid
LY 341495
LY-341495
LY341495
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
InChIInChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1
InChIKeyVLZBRVJVCCNPRJ-UKEAJUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY341495 (CAS 201943-63-7): A High-Potency, Multi-Subtype mGlu Receptor Antagonist for Discriminative Neuropharmacology


2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid, commonly designated LY341495 (CAS 201943-63-7), is a structurally novel, competitive orthosteric antagonist at metabotropic glutamate (mGlu) receptors. It belongs to the xanthyl-cyclopropyl amino acid class and exhibits a potency rank order of mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4 across human recombinant receptors, with nanomolar IC50 values at group II subtypes (mGlu2: 21 nM; mGlu3: 14 nM) and micromolar activity at group I and most group III subtypes [1], . The compound has three defined stereocenters (1S,2S,αS), is available at ≥98% purity (HPLC), and is sold under license from Eli Lilly and Company for research use only .

Why Generic Substitution of LY341495 (CAS 201943-63-7) with Other mGluR Ligands Compromises Experimental Reproducibility


LY341495 cannot be casually interchanged with other group II mGlu receptor antagonists or agonists because its selectivity fingerprint—spanning group II, III, and I subtypes at defined concentration windows—is unique and concentration-dependent. At low nanomolar concentrations (~20–200 nM), LY341495 selectively antagonizes mGlu2/3; at higher concentrations (~1–20 µM), it additionally blocks mGlu8, mGlu7, mGlu1a, and mGlu5a [1]. This graduated pharmacology is not replicated by MGS0039 (which lacks group III activity at comparable concentrations) or CPPG (which preferentially targets group III over group II) [2], . Furthermore, LY341495 acts as a competitive orthosteric antagonist, whereas many comparator compounds function as agonists (e.g., LY379268, LY354740) or allosteric modulators, producing opposite downstream signaling effects on Akt, Wnt, and c-Fos pathways [3]. Substituting any of these agents without accounting for these differences will generate non-comparable, potentially contradictory datasets.

Quantitative Differentiation Evidence for LY341495 (CAS 201943-63-7) Relative to Closest mGluR Pharmacological Comparators


Broader and More Graded mGlu Subtype Selectivity Window Versus MGS0039

LY341495 exhibits measurable antagonist activity across all three mGlu receptor groups, with a graduated potency spanning over 1,500-fold from mGlu3 (IC50 = 14 nM) to mGlu4 (IC50 = 22,000 nM), enabling concentration-dependent dissection of group II, III, and I contributions [1]. In contrast, MGS0039, a comparator group II antagonist, shows high affinity for mGluR2 (Ki = 2.2 nM) and mGluR3 (Ki = 4.5 nM) but no significant effects on other mGluRs or unrelated receptors/transporters [2]. This means LY341495 is the only compound of the two that can functionally probe group III (mGlu8 IC50 = 170 nM; mGlu7 IC50 = 990 nM) and group I (mGlu1a IC50 = 7.8 µM; mGlu5a IC50 = 8.2 µM) subtypes in the same experimental system, albeit at higher concentrations [1].

mGlu receptor selectivity group II antagonist antidepressant screening

Functional Antagonism at mGlu2/3: Reversal of Agonist-Driven cAMP and Behavioral Effects Versus LY379268

LY341495 functionally antagonizes mGlu2/3 agonist responses in both in vitro and in vivo systems. In recombinant cell lines, LY341495 inhibited ACPD-induced suppression of forskolin-stimulated cAMP formation at mGlu2 (IC50 = 21 nM) and mGlu3 (IC50 = 14 nM) [1]. In vivo, LY341495 (3 mg/kg, i.p.) dose-dependently attenuated or reversed the sleep-wake EEG effects of the highly selective mGlu2/3 agonist LY379268 in a co-administration rat model, with LY341495 alone increasing waking time relative to vehicle [2]. By contrast, LY379268 acts as an agonist with EC50 values of 2.69 nM (mGlu2) and 4.48 nM (mGlu3) and has no antagonist activity at any mGlu subtype [3]. In a pain model, LY341495 produced parallel rightward shifts in the LY379268 dose-response curve, confirming competitive orthosteric antagonism [4].

functional antagonism cAMP assay sleep-wake EEG competitive orthosteric

Widespread In Vivo c-Fos Induction Differentiates LY341495 from the Agonist LY354740, Demonstrating Brain-Penetrant Target Engagement

LY341495 (3 mg/kg) significantly increased c-Fos expression in 44 out of 52 brain regions analyzed in prehandled home-cage rats, including all cortical regions, hippocampal CA1/CA3, amygdala, and multiple subcortical nuclei [1]. In contrast, the mGlu2/3 agonist LY354740 produced only modest changes: c-Fos decreased in 1 region (dentate gyrus) and increased in just 13 out of 52 regions [1]. This stark difference (44/52 vs. 13/52 regions) demonstrates that LY341495 penetrates the blood-brain barrier and functionally blocks tonic, endogenous mGlu2/3 receptor activation across the brain, whereas LY354740—despite being brain-penetrant—engages only a limited subset of regions due to its agonist mechanism [1], [2].

c-Fos mapping blood-brain barrier endogenous tone in vivo pharmacology

Radioligand Utility: [3H]-LY341495 Enables Direct mGlu2/3 Binding Assays Unavailable with MGS0039 or CPPG

LY341495 has been successfully tritiated to produce [3H]-LY341495, a validated antagonist radioligand for group II mGlu receptors, enabling direct saturation and competition binding studies [1]. At 1 nM (approximately the Kd concentration), [3H]-LY341495 specific binding was >90% of total binding to human mGlu2 and mGlu3 membranes, with Kd values of 1.67 ± 0.20 nM (mGlu2) and 0.75 ± 0.43 nM (mGlu3) and Bmax values of 20.5 ± 5.4 and 32.0 ± 7.0 pmol/mg protein, respectively [1]. No appreciable specific binding was detected at mGlu1a, mGlu5a, mGlu4a, mGlu6, or mGlu7a at this concentration, with only ~20% relative binding at mGlu8 [1]. Neither MGS0039 nor CPPG has a commercially available tritiated form suitable for quantitative receptor autoradiography or membrane binding assays across multiple subtypes [2].

radioligand binding receptor autoradiography mGlu2/3 quantification Kd determination

Opposite Downstream Signaling Effects: LY341495 vs. mGlu2/3 Agonists on Akt/GSK-3 and Wnt Pathways

In rodent prefrontal cortex and striatum, LY341495 (3.0 mg/kg, i.p.) induced opposite effects on Akt and Wnt signaling proteins compared to the mGlu2/3 agonist LY379268. Specifically, repeated LY341495 treatment decreased Dvl-2, pGSK-3α/β, and β-catenin protein levels, whereas LY379268 increased these same proteins [1]. Additionally, LY341495 decreased pAkt Ser473 levels, while LY379268 increased phosphorylated Akt [1]. The mGlu2/3 agonist LY354740 showed similar directional effects to LY379268 in related studies [2]. This bidirectional modulation confirms that LY341495 and mGlu2/3 agonists produce functionally opposite molecular signatures at downstream signaling nodes implicated in schizophrenia and antidepressant pharmacology, and cannot be used interchangeably for pathway analysis [1].

Akt signaling Wnt pathway GSK-3 phosphorylation schizophrenia models

In Vivo Behavioral Dose-Response Differentiation: LY341495 vs. MGS0039 in Stress-Induced Hyperthermia

In the stress-induced hyperthermia (SIH) test in singly housed mice, both LY341495 and MGS0039 significantly and dose-dependently reduced SIH without affecting basal rectal temperature [1]. This shared efficacy confirms that both compounds block mGlu2/3 receptors to produce anxiolytic-like effects on autonomic stress responses. However, the study also showed that the SIH attenuation by MGS0039 was significantly blocked by pretreatment with WAY100635, a 5-HT1A receptor antagonist, indicating a serotonergic mechanism downstream of mGlu2/3 blockade [1]. While parallel mechanistic data for LY341495 were not reported in this specific study, the finding establishes MGS0039's dependence on 5-HT1A signaling for its behavioral effect, which may differentiate the downstream circuitry engaged by the two antagonists and is relevant for researchers selecting between them for pathway-specific behavioral pharmacology [1], [2].

stress-induced hyperthermia anxiolytic screening dose-response autonomic nervous system

Optimal Research and Procurement Application Scenarios for LY341495 (CAS 201943-63-7) Based on Quantitative Differentiation Evidence


Discriminative Pharmacological Dissection of Group II vs. Group III mGlu Receptor Contributions in Native Tissue

When studying synaptic transmission in the neonatal rat spinal cord or other native preparations where group II and group III mGlu receptors co-regulate neurotransmitter release, LY341495 is the antagonist of choice. At low nanomolar concentrations (~20–200 nM), it selectively blocks mGlu2/3, enabling isolation of group II-mediated effects. At higher concentrations (1–10 µM), it additionally blocks mGlu8 and mGlu7, allowing within-experiment discrimination of group III contributions [1]. MGS0039 cannot substitute for this protocol because it lacks group III activity, and CPPG cannot substitute because it preferentially targets group III over group II (~20-fold) [2], .

In Vivo Mapping of Endogenous mGlu2/3 Receptor Tone Using c-Fos Immunohistochemistry

LY341495 (3 mg/kg, i.p.) is uniquely suited for brain-wide functional mapping of tonic mGlu2/3 receptor activation. It induces c-Fos in 44 of 52 brain regions—3.4-fold more than the agonist LY354740—revealing the anatomical distribution of endogenous glutamate negative feedback [1]. This application cannot be achieved with agonists (which produce regionally restricted c-Fos changes) or with MGS0039 (for which comparable brain-wide c-Fos mapping data have not been published), making LY341495 the only validated tool for this experimental paradigm [1], [2].

Radioligand-Based Receptor Occupancy and Competitive Binding Screening Assays

For laboratories establishing in-house mGlu2/3 receptor binding assays, [3H]-LY341495 is the only commercially developed antagonist radioligand with published Kd values (mGlu2: 1.67 nM; mGlu3: 0.75 nM) and Bmax values for human recombinant receptors [1]. At 1 nM, specific binding exceeds 90% with negligible cross-reactivity at mGlu1a, mGlu4a, mGlu5a, mGlu6, or mGlu7a, and only ~20% relative binding at mGlu8 [1]. MGS0039 and CPPG lack validated tritiated forms, making LY341495 the sole procurement option for quantitative mGlu2/3 binding workflows [2].

Bidirectional Pathway Analysis of mGlu2/3-Mediated Akt/Wnt Signaling in Neuropsychiatric Models

In studies examining how mGlu2/3 receptors regulate Akt (pAkt Ser473) and Wnt (Dvl-2, pGSK-3α/β, β-catenin) signaling—pathways implicated in schizophrenia and antidepressant mechanisms—LY341495 decreases these proteins while agonists (LY379268, LY354740) increase them [1]. This functional opposition is critical for experimental designs requiring within-study comparisons of antagonist vs. agonist effects on the same signaling nodes. Using an agonist as a substitute for LY341495 would invert the molecular readout, leading to erroneous conclusions about pathway regulation [1].

Quote Request

Request a Quote for 2-Amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.